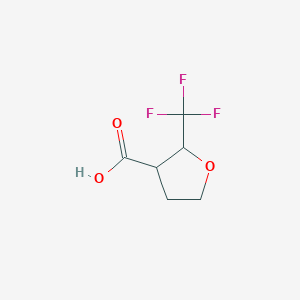

2-(Trifluoromethyl)oxolane-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

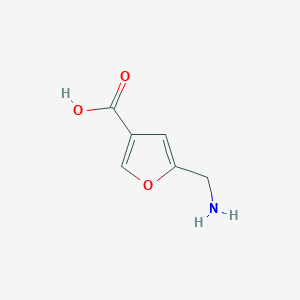

“2-(Trifluoromethyl)oxolane-3-carboxylic acid” is a chemical compound with the CAS Number: 1248551-27-0 . It has a molecular weight of 184.11 and its IUPAC name is 2-(trifluoromethyl)tetrahydro-3-furancarboxylic acid . It is typically stored at room temperature and is available in oil form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7F3O3/c7-6(8,9)4-3(5(10)11)1-2-12-4/h3-4H,1-2H2,(H,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is an oil that is stored at room temperature .科学的研究の応用

Alkylation of Benzene with Cyclic Ethers

In the study by Molnár et al. (2003), superacidic trifluoromethanesulfonic acid catalyzes the alkylation of benzene with various cyclic ethers, demonstrating the potential of trifluoromethylated compounds in creating phenyl-substituted products through Friedel–Crafts-type mono- and dialkylation. This process highlights the utility of such compounds in synthesizing complex aromatic structures with potential applications in materials science and organic synthesis Molnár, Ledneczki, Bucsi, & Bartók, 2003.

Synthesis of Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids

Cottet et al. (2003) elaborated rational strategies for the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. This study showcases the role of trifluoromethyl groups in enhancing the properties of organic molecules, potentially impacting the development of new materials and pharmaceuticals Cottet, Marull, Lefebvre, & Schlosser, 2003.

Electrochemical Fluorination

Takashi, Tamura, and Sekiya (2005) investigated the electrochemical fluorination of esters derived from oxolane-2-yl-carboxylic acid, demonstrating a method to obtain perfluoro(oxolane-2-yl-carbonylfluoride) compounds. This research contributes to the field of fluorine chemistry by offering a novel approach to the synthesis of fluorinated organic compounds, which are critical in various industrial and pharmaceutical applications Takashi, Tamura, & Sekiya, 2005.

Oxidative Decarboxylative Trifluoromethylthiolation

Li, Petersen, and Hoover (2017) reported on the silver-mediated oxidative decarboxylative trifluoromethylthiolation of coumarin-3-carboxylic acids. This methodology underlines the importance of trifluoromethylthio groups in organic synthesis, especially for creating structures relevant in medicinal chemistry and agriculture Li, Petersen, & Hoover, 2017.

Carborane Reagents

Reed (2010) discussed the use of carborane reagents as clean, strong electrophilic sources, highlighting their utility over traditional triflate-based reagents for synthesizing reactive cations and catalysts. This work points to the potential of carborane reagents in facilitating the synthesis of complex organic molecules, including those containing trifluoromethyl groups Reed, 2010.

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

特性

IUPAC Name |

2-(trifluoromethyl)oxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c7-6(8,9)4-3(5(10)11)1-2-12-4/h3-4H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRQBASJUIOWPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide](/img/structure/B2830505.png)

![1-(4-ethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2830507.png)

![7-[[6,7-dimethoxy-2-(3-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2830518.png)

![2-(2-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2830523.png)